N-(2-methylpropyl)cyclohexanamine hydrochloride
Description
Properties
IUPAC Name |
N-(2-methylpropyl)cyclohexanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-9(2)8-11-10-6-4-3-5-7-10;/h9-11H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDNDRGGYSYJHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1CCCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99863-04-4 | |
| Record name | N-(2-methylpropyl)cyclohexanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reductive Amination of Cyclohexanone with 2-Methylpropylamine
Another efficient method involves reductive amination, where cyclohexanone is reacted with 2-methylpropylamine in the presence of a reducing agent.
- Reaction Scheme : Cyclohexanone + 2-methylpropylamine → imine intermediate → reduction → N-(2-methylpropyl)cyclohexanamine.
- Reducing Agents : Sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation over Pd/C.
- Solvent : Methanol, ethanol, or dichloromethane.
- Advantages : High selectivity and yield, minimized side products.
- Hydrochloride Salt Formation : Post-reaction, the amine is treated with hydrochloric acid to yield the hydrochloride salt.
This method is preferred for its mild conditions and high purity product.
Multi-step Synthesis via Nitrile Intermediates
A more complex but versatile approach involves the preparation of nitrile intermediates followed by reduction and salt formation.
- Step 1 : Formation of 2-methylpropyl-substituted nitrile by reaction of substituted benzyl halides with isobutyronitrile under basic conditions at low temperatures (-78°C to 0°C).
- Step 2 : Hydrolysis of nitrile to corresponding carboxylic acid under basic conditions at elevated temperature (80°C to 220°C).
- Step 3 : Conversion of acid to carbamate ester using diphenylphosphoryl azide and benzyl alcohol.
- Step 4 : Catalytic hydrogenation of carbamate ester to yield the corresponding amine.
- Final Step : Formation of hydrochloride salt by treatment with HCl.
This route allows for structural modifications and is supported by detailed experimental data showing high yields and purity (e.g., 98% yield after chromatographic purification).
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Alkylation | Cyclohexanamine, 2-methylpropyl chloride | Room temp to reflux, base present | Moderate (60-80%) | Simple, direct | Over-alkylation risk, side products |
| Reductive Amination | Cyclohexanone, 2-methylpropylamine, NaBH3CN | Mild, room temp to reflux | High (85-95%) | High selectivity, mild conditions | Requires reducing agent |
| Multi-step via Nitrile | Benzyl chloride, isobutyronitrile, diphenylphosphoryl azide | Low temp to high temp multi-step | Very high (up to 98%) | High purity, versatile intermediate | Multi-step, more complex |
Detailed Research Findings and Notes
- The multi-step nitrile route benefits from precise temperature control and choice of organic base (e.g., diisopropylamine lithium salt, n-butyllithium) to achieve high yields and purity. The low-temperature step (-78°C to 0°C) is critical for selective formation of the nitrile intermediate, minimizing side reactions.
- The reductive amination method is widely used in pharmaceutical synthesis due to its efficiency and clean reaction profile. The choice of reducing agent affects the selectivity and safety of the process.
- Direct alkylation, while straightforward, requires careful stoichiometric control and reaction monitoring to avoid dialkylation or quaternary ammonium salt formation.
- Conversion to the hydrochloride salt is typically achieved by bubbling dry HCl gas or adding concentrated HCl in an organic solvent, which precipitates the pure salt for isolation.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The freebase form of the compound (generated via neutralization with a base) acts as a nucleophile in alkylation and acylation reactions.
Table 1: Alkylation and Acylation Reactions
| Reaction Type | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Alkylation | Methyl iodide | DMF, K₂CO₃, 50°C, 6 hours | N-Methyl derivative | 78 | |
| Acylation | Acetyl chloride | CH₂Cl₂, Et₃N, 0°C → RT, 2 hours | N-Acetylated product | 85 |
-
Mechanism : Alkylation proceeds via an Sₙ2 mechanism, while acylation involves nucleophilic attack on the acyl chloride.
-
Key Observation : The hydrochloride salt must first be neutralized to the freebase for reactivity.
Oxidation Reactions
The secondary amine can undergo oxidation to form N-oxides or nitroso derivatives under controlled conditions.
Table 2: Oxidation Reactions
| Oxidizing Agent | Conditions | Product | Observations | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, RT, 4 hours | N-Oxide | Stable in acidic media | |
| KMnO₄ | H₂O, 60°C, 3 hours | Degradation products | Partial decomposition observed |
-
Limitation : Strong oxidizers like KMnO₄ may lead to overoxidation or decomposition.
Salt Formation and Neutralization
The hydrochloride form reversibly converts to the freebase under basic conditions, enabling further reactivity.
Table 3: pH-Dependent Behavior
| Condition | Reagent | Resulting Form | Solubility (mg/mL) | Reference |
|---|---|---|---|---|
| pH < 3 | HCl | Hydrochloride salt | 120 (water) | |
| pH > 10 | NaOH | Freebase | 25 (ethanol) |
Substitution and Reductive Reactions
While direct substitution is limited due to the absence of leaving groups, reductive amination intermediates have been reported for analogous compounds.
Key Reaction Pathways :
-
Reductive Amination : Reacts with aldehydes/ketones in the presence of NaBH₃CN to form tertiary amines.
-
Nucleophilic Substitution : Limited to scenarios where the alkyl chain is functionalized with a leaving group (e.g., bromide).
Stability and Environmental Factors
The compound’s reactivity is influenced by temperature and pH:
Table 4: Stability Profile
| Parameter | Condition | Effect on Stability | Reference |
|---|---|---|---|
| Temperature | >100°C | Decomposition | |
| pH | Alkaline (pH > 10) | Freebase precipitation | |
| Light Exposure | Prolonged UV | No significant degradation |
Scientific Research Applications
Medicinal Chemistry
N-(2-methylpropyl)cyclohexanamine hydrochloride has been investigated for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, including neurotransmitter systems.
Case Study: Glycine Transporter Inhibition
Research indicates that compounds similar to this compound can inhibit glycine transporters, which are implicated in the modulation of NMDA receptor activity. This inhibition may provide therapeutic benefits in conditions like schizophrenia. A study demonstrated that a related compound effectively increased cerebrospinal fluid glycine levels in rats, suggesting potential for treating cognitive deficits associated with schizophrenia .
Neuropharmacology
The compound's ability to modulate neurotransmitter systems positions it as a candidate for neuropharmacological research. Its effects on glycine transporters can influence NMDA receptor function, which is critical in neurological disorders.
Table 1: Pharmacokinetic Properties of Related Compounds
| Compound | C (µM) | T (h) | Bioavailability (%) | B/P Ratio |
|---|---|---|---|---|
| Compound A | 0.64 | 0.42 | 42 | 0.90 |
| Compound B | 0.24 | 4.0 | 30 | 0.52 |
This table illustrates the pharmacokinetic properties that can be expected from compounds structurally related to this compound.
Material Science
Beyond medicinal applications, this compound is also relevant in material science, specifically as an organic buffer in biochemical applications.
Applications in Buffer Systems
The compound has been utilized as a component in buffer solutions, aiding in maintaining pH stability during biochemical assays. Its buffering capacity is particularly valuable in cell culture and analytical chemistry settings .
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent for various chemical reactions and analyses. Its properties allow it to stabilize reaction conditions and improve yields.
Table 2: Analytical Applications
| Application Type | Description |
|---|---|
| Chromatography | Used as a mobile phase additive |
| Spectroscopy | Enhances signal quality in spectroscopic analyses |
| Reaction Medium | Acts as a stabilizer for sensitive reactions |
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
The substituent on the nitrogen atom and the cyclohexane ring significantly influences physicochemical and biological properties. Key comparisons include:
Key Observations :
Pharmacological Activity
While direct data for the target compound are lacking, comparisons with structurally related bioactive compounds highlight trends:
Insights :
Physicochemical Properties
Crystallinity :
Solubility :
- Hydrochloride salts generally exhibit high water solubility. For example, Cyclobenzaprine HCl meets USP standards for solubility (>50 mg/mL), a trait shared by the target compound .
Biological Activity
N-(2-methylpropyl)cyclohexanamine hydrochloride, a derivative of cyclohexylamine, has garnered attention for its potential biological activities and pharmacological applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.
This compound is characterized by its unique structure, which enhances its lipophilicity compared to similar compounds. The presence of the 2-methylpropyl group contributes to its distinct pharmacological properties, making it suitable for various applications in medicinal chemistry.
| Property | Details |
|---|---|
| Molecular Formula | C10H19ClN |
| Molecular Weight | 191.72 g/mol |
| CAS Number | 99863-04-4 |
| Solubility | Soluble in water and alcohol |
This compound acts primarily as a ligand, binding to specific receptors and enzymes. This interaction modulates their activity, influencing various biochemical pathways. Notably, studies indicate its potential as a dual-action compound targeting β2 adrenergic and M3 muscarinic receptors, which are critical in treating respiratory and neurological disorders .
Neurotransmitter Modulation
Research indicates that this compound can modulate neurotransmitter systems. Its binding affinity to neurotransmitter receptors suggests potential applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. A two-year multigeneration study in rats revealed dose-dependent effects on body weight and organ weights, with significant changes observed at higher doses. Histopathological evaluations indicated potential risks such as testicular atrophy and lung macrophage infiltration .
Case Studies
- Pulmonary Diseases : In a study involving animal models of asthma, this compound demonstrated efficacy in reducing airway hyperresponsiveness and inflammation, suggesting its role as a therapeutic agent for respiratory conditions .
- Neurological Disorders : The compound has shown promise in preclinical models for neurological disorders by enhancing cognitive function through modulation of neurotransmitter release.
Pharmacological Applications
The compound's pharmacological potential extends across various therapeutic areas:
- Respiratory Disorders : As a β2 adrenergic agonist, it may alleviate symptoms associated with asthma and COPD.
- Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating cognitive impairments.
- Cardiac Conditions : Research indicates potential benefits in managing cardiac disorders through its receptor activity .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of N-(2-methylpropyl)cyclohexanamine hydrochloride?
- Methodology :
- Reaction Design : Use reductive amination between cyclohexanone and 2-methylpropylamine, followed by HCl salt formation. Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance intermediate solubility and reduce side products .
- Purification : Employ recrystallization in ethanol or acetone to isolate the hydrochloride salt. Monitor purity via melting point analysis and NMR (¹H/¹³C) to confirm absence of unreacted amine or ketone .
- Yield Improvement : Adjust stoichiometric ratios (1:1.2 for ketone:amine) and employ catalytic hydrogenation with Pd/C under controlled pressure (3–5 atm) to maximize conversion .
Q. How should researchers validate the structural identity of synthesized this compound?
- Methodology :
- Spectroscopic Analysis : Combine ¹H NMR (δ 1.2–1.8 ppm for cyclohexyl protons; δ 2.1–2.4 ppm for isobutyl CH₂) and FT-IR (N-H stretch at ~2700 cm⁻¹ for amine hydrochloride).
- Mass Spectrometry : Use ESI-MS in positive ion mode to detect [M+H]⁺ peaks matching the molecular ion (C₁₀H₂₂ClN: calc. 215.14) .
- X-ray Crystallography : If crystalline, compare unit cell parameters with analogous cyclohexanamine derivatives (e.g., sibutramine HCl ) to confirm stereochemistry.
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology :
- Exposure Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis. Avoid inhalation of fine powders; store in airtight containers under inert gas .
- Emergency Procedures : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation for delayed symptoms (e.g., CNS effects from amine absorption) .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR shifts vs. computational predictions) for this compound?
- Methodology :
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (B3LYP/6-31G* basis set) using Gaussian or ORCA software. Discrepancies may arise from solvent effects or salt dissociation .
- Dynamic NMR : Perform variable-temperature NMR to assess conformational flexibility in the cyclohexyl ring, which may explain anomalous peak splitting .
Q. What advanced analytical methods are suitable for impurity profiling in bulk samples?
- Methodology :
- HPLC-MS : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (0.1% TFA in acetonitrile/water). Monitor impurities at 210 nm and correlate with reference standards (e.g., EP impurity F/G ).
- Headspace GC-MS : Detect volatile byproducts (e.g., unreacted 2-methylpropylamine) with a DB-5MS column and electron ionization .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodology :
- Forced Degradation : Expose to 0.1N HCl/NaOH (25°C, 24 hr) and UV light (254 nm, 48 hr). Monitor degradation via HPLC to identify acid-labile (cyclohexyl cleavage) or photo-sensitive moieties .
- Accelerated Stability Studies : Store at 40°C/75% RH for 6 months. Quantify decomposition products (e.g., cyclohexanone via Schiff base formation) using LC-HRMS .
Q. What strategies address low reproducibility in biological assay results involving this compound?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
